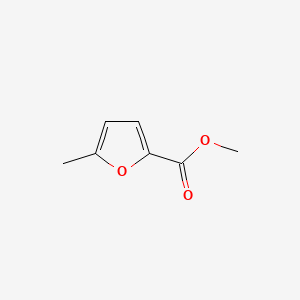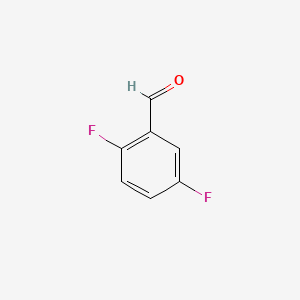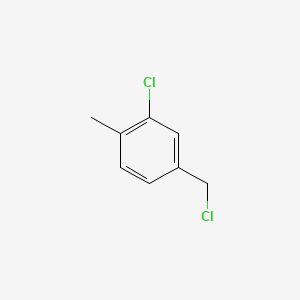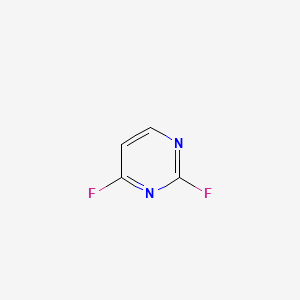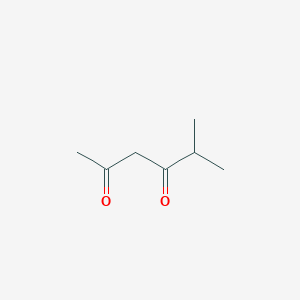
5-Methylhexane-2,4-dione
概要
説明
5-Methylhexane-2,4-dione: is an organic compound with the molecular formula C7H12O2 It is a colorless liquid that is soluble in water and organic solventsisobutyrylacetone and is used in various organic synthesis processes.
作用機序
Mode of Action
It is known that the presence of two opposed keto groups within a cyclohexadiene ring creates a highly reactive platform due to the inherent electronic and steric strains . These keto groups act as strong electrophilic centers, attracting nucleophilic species, which can lead to a variety of addition reactions .
生化学分析
Biochemical Properties
5-Methylhexane-2,4-dione plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different products. The interactions between this compound and these biomolecules are crucial for the synthesis of ketones and esters .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in the production of metabolites. Additionally, it can alter cell signaling pathways, impacting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding interaction can lead to changes in enzyme activity, affecting the overall biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of metabolites. For example, it can be metabolized by enzymes involved in oxidation-reduction reactions, leading to the formation of different products. These metabolic pathways are essential for the synthesis and degradation of various organic compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: 5-Methylhexane-2,4-dione can be synthesized through the oxidation of 5-Methylhexane-2,4-diol . The oxidation process typically involves the use of oxidizing agents such as silver nitrate or lead peroxide hydrochloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions:
Oxidation: 5-Methylhexane-2,4-dione can undergo further oxidation to form various oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or alkylated derivatives of this compound.
科学的研究の応用
Chemistry: 5-Methylhexane-2,4-dione is widely used as an intermediate in the synthesis of other organic compounds. It is particularly useful in the preparation of ketones, esters, and enols .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It also serves as a model compound in the study of biochemical processes.
Industry: In industrial applications, this compound is used as a catalyst in organic synthesis reactions. It is also employed in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
- 3,3-Dimethyl-2,4-pentanedione
- 3-Methyl-2-butanone
- 5-Methyl-2,4-hexanedione
Comparison: 5-Methylhexane-2,4-dione is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a higher boiling point and different reactivity patterns, making it suitable for specific synthetic applications.
特性
IUPAC Name |
5-methylhexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZGUWAFFHXZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223341 | |
| Record name | 5-Methyl-2,4-hexanedione (enol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7307-03-1 | |
| Record name | 5-Methyl-2,4-hexanedione (enol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7307-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2,4-hexanedione (enol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylhexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-Methylhexane-2,4-dione influence its ability to form metal complexes?
A1: this compound, like other β-diketones, possesses two carbonyl groups separated by a single carbon atom. This structure allows it to act as a bidentate ligand, readily forming stable chelate complexes with various metal ions. [] For instance, research has shown its ability to chelate with vanadium, forming both vanadium(III) and oxovanadium(IV) complexes. [] The steric bulk introduced by the methyl and ethyl substituents on the backbone of this compound can influence the stability and volatility of these metal complexes. []
Q2: Can this compound be used in the synthesis of heterocyclic compounds? What is the reaction mechanism?
A2: Yes, this compound can act as a building block for synthesizing heterocyclic compounds, specifically substituted 2-pyridones. [] The reaction with cyanoacetamide, catalyzed by piperidine, proceeds through a condensation mechanism. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








